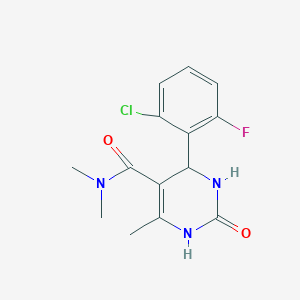![molecular formula C18H20ClN3O B4011492 3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4011492.png)
3-(4-chlorophenyl)-5-(cyclopentylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
説明
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves ring closure reactions, starting from specific precursors. For instance, the synthesis of related compounds involves reactions of oxo-chromene derivatives with amino-pyrazole, leading to novel pyrazolo[3,4-b]pyridines through ring opening followed by ring closure reactions (Halim & Ibrahim, 2022). Such methods might be applicable or adaptable for synthesizing the compound of interest, emphasizing the significance of precursor selection and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridine derivatives has been extensively studied through spectral analysis and quantum studies. The chemical structure is often confirmed using elemental analysis and spectral data. For example, studies on similar compounds have utilized DFT (Density Functional Theory) calculations to confirm stability and structure (Halim & Ibrahim, 2022). These analyses provide deep insights into the molecular conformations, electronic properties, and overall stability of the compound.
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[4,3-c]pyridine derivatives includes nucleophilic attacks, as evidenced by their local reactivity descriptors. For instance, compounds with similar structures exhibit high reactivity at certain carbon positions for nucleophilic attacks, as demonstrated through computational analyses (Halim & Ibrahim, 2022). These properties are crucial for understanding the chemical behavior and potential reactivity patterns of the compound under study.
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]pyridine derivatives, such as melting points, solubility, and crystal structures, can be determined experimentally. The crystal packing and hydrogen bonding patterns provide insights into the solid-state structure and stability of these compounds. For example, closely related compounds exhibit specific molecular conformations and hydrogen bonding patterns in their crystal structures (Sagar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, can be extensively studied using theoretical methods like DFT. These studies reveal the electronic absorption spectra, hyperpolarizability, and other electronic properties. For closely related molecules, such analyses have confirmed the stability and provided a theoretical foundation for understanding their chemical behavior (Halim & Ibrahim, 2022).
特性
IUPAC Name |
[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-14-7-5-12(6-8-14)17-15-11-22(10-9-16(15)20-21-17)18(23)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXIDZQSIYKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-2-[3-oxo-1-phenyl-3-(1-pyrrolidinyl)propyl]phenol](/img/structure/B4011417.png)
![N-{4-[({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4011422.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4011425.png)
![N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4011430.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4011435.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[2-(2-oxopiperidin-1-yl)ethyl]urea](/img/structure/B4011436.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4011454.png)
![4-(2,4-dimethylphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4011464.png)
![7-benzoyl-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4011467.png)
![methyl 2-cyclopentyl-3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropanoate](/img/structure/B4011474.png)
![ethyl 1-{N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4011485.png)
![N-(2,5-dimethoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide](/img/structure/B4011488.png)
![N-(2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011500.png)
